An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid
An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid
CAS Number: 1017777-83-1
Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the compound 6-Chloro-2-fluoro-3-methoxyphenylacetic acid. Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including widely-used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The specific substitutions on the phenyl ring—chloro, fluoro, and methoxy groups—are known to significantly modulate a molecule's physicochemical properties and biological activity.[3][4] This guide provides a detailed overview of the available technical data for this specific scaffold, its synthesis, and its potential, yet currently underexplored, applications in drug discovery. While this compound is noted as a key intermediate in the synthesis of advanced agrochemicals, its structural motifs warrant consideration for broader pharmacological screening.[5][6]
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1017777-83-1 | [6] |
| Molecular Formula | C₉H₈ClFO₃ | [7] |
| Molecular Weight | 218.61 g/mol | [7] |
| Canonical SMILES | COC1=C(C(=C(C=C1)Cl)CC(=O)O)F | N/A |
| Purity | Typically available at ≥97% | [6] |
Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization.
Synthesis Pathway and Mechanistic Rationale
The most logical synthetic route begins with the commercially available starting material, 2-chloro-6-fluoroanisole.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid.
Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Intermediate)
This initial step is well-documented in patent literature concerning the synthesis of herbicidal compounds.[5][6]
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Protocol:
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Dissolve 2-chloro-6-fluoroanisole in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
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Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the reactivity of the organolithium reagent and prevent side reactions.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The n-BuLi acts as a strong base, selectively deprotonating the aromatic ring at the position ortho to the fluorine atom. The fluorine atom is a more powerful ortho-directing group than the methoxy or chloro substituents in this context, ensuring high regioselectivity.
-
After stirring for a period to ensure complete lithiation, quench the resulting aryllithium intermediate by adding an electrophilic boron source, such as trimethyl borate (B(OMe)₃).
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Allow the reaction to slowly warm to room temperature.
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Perform an acidic workup (e.g., with aqueous HCl) to hydrolyze the boronate ester, yielding the desired 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
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-
Causality and Trustworthiness: The use of directed ortho-metalation is a robust and well-established method for the regioselective functionalization of aromatic rings. The low temperature is essential for the stability of the aryllithium intermediate, preventing decomposition or undesired side reactions. This self-validating system relies on the predictable directing effects of the substituents on the aromatic ring.
Step 2: Homologation to the Phenylacetic Acid (Proposed)
To convert the boronic acid or a corresponding benzoic acid to the target phenylacetic acid, a one-carbon homologation is required. The Arndt-Eistert synthesis is a classic and reliable method for this transformation.[8][9][10][11]
-
Hypothetical Protocol (Requires Experimental Validation):
-
First, the 4-chloro-2-fluoro-3-methoxyphenylboronic acid would need to be converted to the corresponding benzoic acid. This can often be achieved through oxidation.
-
The resulting 6-chloro-2-fluoro-3-methoxybenzoic acid is then converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride. This activation step is necessary for the next reaction.
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The acid chloride is then carefully reacted with diazomethane (CH₂N₂), a hazardous but effective reagent, to form an α-diazoketone intermediate. Due to the explosive and toxic nature of diazomethane, safer alternatives like trimethylsilyldiazomethane are often preferred in modern synthesis.[10]
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The α-diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver(I) salt (e.g., silver oxide, Ag₂O) in the presence of a nucleophile, in this case, water.
-
The rearrangement produces a ketene intermediate, which is immediately trapped by water to yield the final product, 6-Chloro-2-fluoro-3-methoxyphenylacetic acid.
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Scientific Rationale: The Arndt-Eistert reaction provides a reliable method to extend a carboxylic acid by a single methylene (-CH₂-) unit.[9] Each step follows a well-understood mechanism. The conversion to the acid chloride increases the electrophilicity of the carbonyl carbon for attack by diazomethane. The Wolff rearrangement is a pericyclic reaction that proceeds with the retention of stereochemistry at the migrating carbon, although this is not a factor for an aryl group.[8]
Applications in Drug Discovery and Development
While the primary documented application of this compound is as a synthetic intermediate for herbicides, its structural features suggest potential, yet unexplored, utility in medicinal chemistry.
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Phenylacetic Acid Scaffold: This core structure is prevalent in many NSAIDs, where it facilitates the inhibition of cyclooxygenase (COX) enzymes.[2] The substitution pattern significantly influences potency and selectivity.
-
Halogen and Methoxy Substitution:
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Fluorine: The inclusion of fluorine is a common strategy in drug design to enhance metabolic stability, improve binding affinity (through interactions with protein backbones), and modulate pKa.
-
Chlorine: Chlorine substituents can increase lipophilicity, potentially improving membrane permeability. The position of the chlorine atom can drastically alter biological activity.[4]
-
Methoxy Group: A methoxy group can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a site for phase I metabolism, potentially leading to active metabolites.
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Given these features, 6-Chloro-2-fluoro-3-methoxyphenylacetic acid represents a candidate for inclusion in screening libraries targeting a range of biological pathways. Its potential as a fragment or starting point for the development of novel therapeutics in areas such as inflammation, oncology, or metabolic diseases should not be overlooked by the drug discovery community.
Safety and Handling
Detailed toxicological data for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid is not available. Standard laboratory precautions for handling fine chemicals should be observed.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Phenylacetic Acid Derivatives Overview. (n.d.). Scribd. Retrieved from [Link]
- Rakowitz, D., Gmeiner, A., Schröder, N., & Matuszczak, B. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193.
-
2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid. (n.d.). Alachem. Retrieved from [Link]
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Arndt–Eistert reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Arndt-Eistert Synthesis. (2014, August 18). Chem-Station. Retrieved from [Link]
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Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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Willgerodt rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Willgerodt-Kindler Reaction. (2009, January 30). Michigan State University. Retrieved from [Link]
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Willgerodt-Kindler Reaction. (n.d.). SynArchive. Retrieved from [Link]
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
- WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (n.d.). Google Patents.
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved from [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). MDPI. Retrieved from [Link]
-
Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. synarchive.com [synarchive.com]
- 6. Page loading... [guidechem.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 10. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
